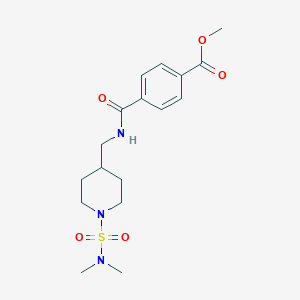methyl]carbamate CAS No. 1333846-16-4](/img/structure/B2732275.png)
tert-butyl N-[(S)-[(cyanomethyl)(methyl)carbamoyl](phenyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(S)-[(cyanomethyl)(methyl)carbamoylmethyl]carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a phenylmethyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(S)-[(cyanomethyl)(methyl)carbamoylmethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with cyanomethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-(S)-[(cyanomethyl)(methyl)carbamoylmethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-(S)-[(cyanomethyl)(methyl)carbamoylmethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine: In medicine, tert-butyl N-(S)-[(cyanomethyl)(methyl)carbamoylmethyl]carbamate is investigated for its potential use as a pharmaceutical intermediate. It is also studied for its potential therapeutic effects in various diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique chemical properties make it valuable in various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(S)-[(cyanomethyl)(methyl)carbamoylmethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl (cyanomethyl)carbamate
Comparison: tert-Butyl N-(S)-[(cyanomethyl)(methyl)carbamoylmethyl]carbamate is unique due to its combination of functional groups, which provide distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers enhanced stability and specific interactions with biological targets, making it valuable in both research and industrial applications .
Propiedades
IUPAC Name |
tert-butyl N-[(1S)-2-[cyanomethyl(methyl)amino]-2-oxo-1-phenylethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)18-13(12-8-6-5-7-9-12)14(20)19(4)11-10-17/h5-9,13H,11H2,1-4H3,(H,18,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHSHKUQOMILBH-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2732194.png)
![N-(4-butylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2732196.png)
![1-[3-amino-2-(4-chlorobenzoyl)-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-6-yl]ethan-1-one](/img/structure/B2732197.png)
![1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide](/img/structure/B2732200.png)

![N-(2,4-dimethylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2732202.png)
![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2732203.png)

![Methyl 2-amino-2-[3-[(2,5-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2732206.png)
![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2732209.png)

